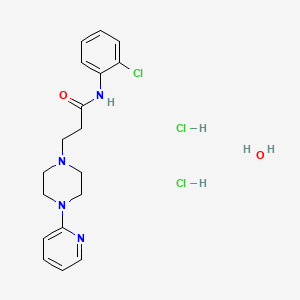
N-(2-Chlorophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-クロロフェニル)-4-(2-ピリジニル)-1-ピペラジンプロパンアミド二塩酸塩水和物は、さまざまな科学分野で重要な用途を持つ複雑な有機化合物です。この化合物は、クロロフェニル基、ピリジニル基、およびピペラジン環を含む独自の化学構造で知られています。
準備方法
合成ルートと反応条件
N-(2-クロロフェニル)-4-(2-ピリジニル)-1-ピペラジンプロパンアミド二塩酸塩水和物の合成は、通常、入手しやすい出発物質から始まる複数のステップを伴います。一般的な合成ルートには、次のステップが含まれます。
ピペラジン環の形成: ピペラジン環は、適切なアミン前駆体を用いた環化反応によって合成されます。
クロロフェニル基の導入: クロロフェニル基は、求核置換反応によって導入されます。この反応では、塩素原子が芳香環に置換されます。
ピリジニル基の付加: ピリジニル基は、カップリング反応によって付加されます。これは、多くの場合、パラジウム触媒クロスカップリング法を用いて行われます。
プロパンアミド結合の形成: 最後のステップは、アミド結合形成反応によるプロパンアミド結合の形成です。
工業生産方法
この化合物の工業生産には、同様の合成ルートが採用されますが、より大規模に行われます。収率と純度を最大限に高めるためには、温度、圧力、溶媒選択などの反応条件の最適化が重要です。効率性とスケーラビリティを向上させるために、連続フローリアクターや自動合成プラットフォームが頻繁に使用されます。
化学反応解析
反応の種類
N-(2-クロロフェニル)-4-(2-ピリジニル)-1-ピペラジンプロパンアミド二塩酸塩水和物は、次のようなさまざまな種類の化学反応を起こします。
酸化: この化合物は、対応するN-オキシドまたは他の酸化誘導体を生成するために酸化される可能性があります。
還元: 還元反応は、この化合物をアミンやアルコールなどの還元形態に変換することができます。
置換: 求核置換反応と求電子置換反応は、芳香環に異なる官能基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、過マンガン酸カリウム、三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、触媒的接触水素化などの還元剤が頻繁に使用されます。
置換: ハロゲン、アルキル化剤、アシル化剤などの試薬は、酸性または塩基性環境などのさまざまな条件下で使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はN-オキシドを生成する可能性がありますが、還元はアミンまたはアルコールを生成する可能性があります。置換反応は、異なる官能基を持つさまざまな誘導体を生成する可能性があります。
科学研究における用途
N-(2-クロロフェニル)-4-(2-ピリジニル)-1-ピペラジンプロパンアミド二塩酸塩水和物は、科学研究で数多くの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、抗菌活性、抗ウイルス活性、抗がん活性など、潜在的な生物活性について研究されています。
医学: 神経疾患やがんなど、さまざまな疾患に対する治療薬としての可能性が研究されています。
産業: この化合物は、独自の化学的性質により、ポリマーやコーティングなどの新素材の開発に利用されています。
化学反応の分析
Types of Reactions
N-(2-Chlorophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
N-(2-Chlorophenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
N-(2-クロロフェニル)-4-(2-ピリジニル)-1-ピペラジンプロパンアミド二塩酸塩水和物の作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、受容体や酵素に結合し、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。たとえば、疾患経路に関与する特定の酵素を阻害したり、細胞機能を調節する受容体を活性化したりすることがあります。
類似化合物との比較
類似化合物
N-(2-クロロフェニル)-N'-(2-ピリジニル)尿素: この化合物は、構造的に類似していますが、官能基と反応性において異なります。
N-(2-クロロフェニル)-4-(2-ピリジニル)-1-ピペラジンカルボキサミド: プロパンアミド結合の代わりにカルボキサミド基を持つ、もう1つの関連化合物。
独自性
N-(2-クロロフェニル)-4-(2-ピリジニル)-1-ピペラジンプロパンアミド二塩酸塩水和物は、官能基と構造的特徴の特定の組み合わせにより、独特です。
特性
CAS番号 |
104373-57-1 |
|---|---|
分子式 |
C18H25Cl3N4O2 |
分子量 |
435.8 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;dihydrochloride |
InChI |
InChI=1S/C18H21ClN4O.2ClH.H2O/c19-15-5-1-2-6-16(15)21-18(24)8-10-22-11-13-23(14-12-22)17-7-3-4-9-20-17;;;/h1-7,9H,8,10-14H2,(H,21,24);2*1H;1H2 |
InChIキー |
HYNPQLMNLOXJNW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=N3.O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















